molecular formula C10H9N3O2 B1200468 3(4H)-Quinazolineacetamide, 4-oxo- CAS No. 16347-71-0

3(4H)-Quinazolineacetamide, 4-oxo-

Cat. No. B1200468
CAS RN: 16347-71-0
M. Wt: 203.2 g/mol
InChI Key: OURQMXYRTCZABL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinones and their derivatives often involves the condensation of anthranilic acid or its derivatives with amides or ureas. For example, the key intermediate for synthesizing anticancer drug Raltitrexed, 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, was prepared through cyclization involving acetamide reacting with 2-amino-5-methyl-benzoic acid (Zhang De-hua, 2009). Additionally, quinazoline-4(3H)-ones have been synthesized by oxidation of quinazolines using peracetic acid, showcasing economic reagents and high efficiency (Jian-wen Jin et al., 2014).

Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. This core structure can be functionalized at various positions to yield a wide variety of derivatives with different biological activities. The molecular structure is confirmed using spectroscopic methods like IR, 1H-NMR, and mass spectral analysis (Krishnan Sk et al., 2011).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including nucleophilic substitution, oxidation, and cyclocondensation, allowing for the synthesis of a broad range of compounds. The versatility in chemical reactions is exemplified by the synthesis of 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-ones through palladium-catalyzed oxidative carbonylation (M. Costa et al., 2004).

Scientific Research Applications

Stability and Environmental Factors

  • Research conducted to study the stability of a new pharmaceutical substance, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3H)-one, found that it is stable to UV radiation, high temperatures, and oxidants, but unstable to hydrolysis in alkaline environments (Гендугов, Глушко, Озеров, & Щербакова, 2021).

Synthesis and Biological Importance

  • A review focusing on quinazolines and quinazolinones, specifically those with a 4(3H)-quinazolinone skeleton, highlighted their significant biological and pharmacological properties. The review discusses synthetic procedures and the biological importance of Quinazoline derivatives (Amrutkar, Amrutkar, & Ranawat, 2020).

Antioxidant and Cytotoxic Activity

  • A study on new polyphenolic derivatives of quinazolin-4(3H)-one found these compounds to possess high antioxidant activity and cytotoxicity against cancerous cell types, while being highly compatible with normal cells. This highlights the therapeutic potential of quinazolin-4(3H)-one derivatives (Pele et al., 2022).

Antitumor Activity

  • Research on novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad spectrum antitumor activity, highlighting their potential as anticancer agents. This study also involved molecular docking to understand their interaction with target proteins (Al-Suwaidan et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit hiv integrase , suggesting that this compound might also target viral enzymes.

Mode of Action

It’s suggested that similar compounds sequester the divalent cofactors (mg2+) in the hiv integrase active site, blocking access of a host dna to the integrase . This mechanism prevents the integration of the viral genome into the host’s DNA, thereby inhibiting viral replication.

Biochemical Pathways

Given its potential role as an hiv integrase inhibitor, it likely impacts the viral replication pathway .

Pharmacokinetics

Similar compounds have been reported to exhibit no significant cytotoxicity at a concentration of 100 μm , suggesting that they might have favorable bioavailability and safety profiles.

Result of Action

Similar compounds have been reported to display moderate hiv-1 inhibition rate , suggesting that this compound might also have antiviral activity.

Biochemical Analysis

Biochemical Properties

3(4H)-Quinazolineacetamide, 4-oxo- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with human leukocyte elastase, a serine protease involved in inflammatory responses . The compound acts as an inhibitor, binding to the active site of the enzyme and preventing it from degrading extracellular matrix proteins such as elastin and collagen. This inhibition helps in reducing inflammation and tissue damage.

Cellular Effects

The effects of 3(4H)-Quinazolineacetamide, 4-oxo- on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the MAPK signaling pathway, which is crucial for cell proliferation and differentiation . By inhibiting specific kinases within this pathway, 3(4H)-Quinazolineacetamide, 4-oxo- can reduce the proliferation of cancer cells and induce apoptosis. Additionally, it affects the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines.

Molecular Mechanism

At the molecular level, 3(4H)-Quinazolineacetamide, 4-oxo- exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as human leukocyte elastase, and inhibits their activity . This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound also affects gene expression by interacting with transcription factors and modulating their activity. This can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3(4H)-Quinazolineacetamide, 4-oxo- have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and reduced cell proliferation. Its stability and efficacy can decrease over extended periods, necessitating proper storage conditions.

Dosage Effects in Animal Models

The effects of 3(4H)-Quinazolineacetamide, 4-oxo- vary with different dosages in animal models. At low doses, the compound has been shown to effectively reduce inflammation and inhibit tumor growth without significant adverse effects . At higher doses, it can cause toxicity, including liver and kidney damage. The threshold for these toxic effects varies among different animal models, but it is generally observed that doses above a certain level can lead to severe adverse effects.

Metabolic Pathways

3(4H)-Quinazolineacetamide, 4-oxo- is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The primary enzymes involved in its metabolism are cytochrome P450 oxidases, which convert the compound into more water-soluble metabolites that can be excreted in the urine. These metabolic processes can affect the compound’s efficacy and toxicity, as the metabolites may have different biological activities.

Transport and Distribution

Within cells and tissues, 3(4H)-Quinazolineacetamide, 4-oxo- is transported and distributed through various mechanisms. It can interact with transport proteins, such as albumin, which facilitate its distribution in the bloodstream . The compound can also bind to cell surface receptors and be internalized through endocytosis. Once inside the cell, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its effects.

Subcellular Localization

The subcellular localization of 3(4H)-Quinazolineacetamide, 4-oxo- is crucial for its activity. The compound is often found in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell. This subcellular distribution is essential for its ability to modulate cellular processes and exert its biochemical effects.

properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-9(14)5-13-6-12-8-4-2-1-3-7(8)10(13)15/h1-4,6H,5H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURQMXYRTCZABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167593
Record name 3(4H)-Quinazolineacetamide, 4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16347-71-0
Record name 4-Oxo-3(4H)-quinazolineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16347-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(4H)-Quinazolineacetamide, 4-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016347710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(4H)-Quinazolineacetamide, 4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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